Discodermid

Übersicht

Beschreibung

Discodermide is a synthetic chemical compound that has been used in laboratory experiments for decades. It has been found to have a wide variety of biochemical and physiological effects, and is used in a number of different research applications.

Wissenschaftliche Forschungsanwendungen

Antifungalmittel

Discodermid wurde als antifungal wirksam befunden {svg_1}. Es wurde gezeigt, dass es das Wachstum von Candida albicans, einem häufigen Pilzpathogen, hemmt {svg_2}.

Zytotoxisches Mittel

This compound hat zytotoxische Aktivität gezeigt {svg_3}. Es wurde gefunden, dass es die in vitro Proliferation von P388-Mausleukämiezellen hemmt {svg_4}.

Immunsuppressive Aktivität

Der Meeresschwamm Discodermia dissoluta, aus dem this compound isoliert wird, hat immunsuppressive Aktivität gezeigt {svg_5}. Dies deutet darauf hin, dass this compound möglicherweise auch diese Eigenschaft besitzt.

Quelle biologischer Wirkstoffe

Die Gattung Discodermia wurde als Quelle für verschiedene biologische Wirkstoffe anerkannt {svg_6}. Da this compound aus dieser Gattung gewonnen wird, könnte es potenziell als Quelle für biologische Wirkstoffe für verschiedene Anwendungen dienen.

Strukturuntersuchungen

Die Struktur von this compound wurde durch eine Kombination von spektroskopischen Techniken aufgeklärt {svg_7}. Dies macht es zu einer wertvollen Verbindung für Strukturuntersuchungen und für die Entwicklung neuer spektroskopischer Techniken.

Marine biomedizinische Forschung

This compound wird aus dem Meeresschwamm Discodermia dissoluta gewonnen {svg_8}. Seine Isolierung und Untersuchung tragen zum Bereich der marinen biomedizinischen Forschung bei, die darauf abzielt, neue Medikamente aus Meeresorganismen zu entdecken und zu entwickeln.

Wirkmechanismus

Target of Action

Discodermide, a bioactive compound isolated from the marine sponge Discodermia dissoluta, primarily targets microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

Discodermide interacts with its target, the microtubules, by binding to them in a stoichiometric ratio to tubulin dimers . This interaction stabilizes the microtubules and induces polymerization of purified tubulin in the absence of microtubule-associated proteins . The binding of microtubules by discodermide and taxol (another microtubule-targeting agent) are mutually exclusive, with discodermide binding with higher affinity than taxol . This interaction results in cell cycle arrest at the metaphase-anaphase transition in mitosis, presumably due to its stabilizing effect on microtubules .

Biochemical Pathways

The primary biochemical pathway affected by discodermide is the microtubule dynamics involved in cell division . By binding to and stabilizing microtubules, discodermide interferes with the normal dynamics of microtubule assembly and disassembly, which is crucial for the formation of the mitotic spindle during cell division . This disruption leads to cell cycle arrest and ultimately, cell death .

Pharmacokinetics

It involves understanding how the drug is absorbed and distributed within the body, how it is metabolized into active or inactive forms, and how it is eventually excreted from the body . These properties significantly impact the drug’s bioavailability, efficacy, and potential side effects .

Result of Action

The primary result of discodermide’s action is the inhibition of cell proliferation and the induction of cell cycle arrest . By stabilizing microtubules and disrupting their normal dynamics, discodermide prevents cells from properly forming a mitotic spindle, which is necessary for cell division . This leads to cell cycle arrest at the metaphase-anaphase transition in mitosis . As a result, discodermide exhibits potent antifungal and cytotoxic activities .

Action Environment

The action of discodermide, like many other bioactive compounds, can be influenced by various environmental factors. While specific studies on discodermide are limited, factors such as pH, temperature, and the presence of other molecules can potentially affect the stability, efficacy, and action of the compound . For instance, the storage conditions for discodermide recommend protection from air and light, and suggest refrigeration or freezing, indicating that these factors may influence its stability .

Biochemische Analyse

Biochemical Properties

Discodermide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of Discodermide is with tubulin, a protein that is essential for microtubule formation. Discodermide binds to tubulin, stabilizing microtubules and preventing their depolymerization . This interaction is similar to that of other microtubule-stabilizing agents like paclitaxel. Additionally, Discodermide has been shown to inhibit the growth of Candida albicans by interfering with its cellular processes .

Cellular Effects

Discodermide exerts significant effects on various types of cells and cellular processes. In cancer cells, Discodermide induces cell cycle arrest and apoptosis by stabilizing microtubules and disrupting the mitotic spindle formation . This leads to the inhibition of cell proliferation and the induction of programmed cell death. Furthermore, Discodermide affects cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the expression of genes involved in cell cycle regulation and apoptosis . In immune cells, Discodermide inhibits the proliferation of lymphocytes and reduces the production of pro-inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of Discodermide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Discodermide binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization . This stabilization disrupts the normal dynamics of microtubules, leading to cell cycle arrest and apoptosis. Additionally, Discodermide inhibits the activity of certain enzymes involved in cell proliferation and survival, further contributing to its cytotoxic effects . The compound also modulates gene expression by influencing transcription factors and signaling pathways involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Discodermide have been observed to change over time. The stability and degradation of Discodermide are critical factors that influence its long-term effects on cellular function. Studies have shown that Discodermide remains stable under specific storage conditions, such as refrigeration or freezing, and is protected from air and light . Over time, Discodermide’s cytotoxic effects on cancer cells and its antifungal activity against Candida albicans have been consistent, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of Discodermide vary with different dosages in animal models. At lower doses, Discodermide has been shown to inhibit tumor growth and reduce the proliferation of cancer cells without causing significant toxicity . At higher doses, Discodermide can induce toxic effects, including damage to normal tissues and organs . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .

Metabolic Pathways

Discodermide is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Discodermide’s impact on metabolic pathways is crucial for understanding its pharmacokinetics and optimizing its therapeutic potential .

Transport and Distribution

Discodermide is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound is known to interact with efflux transporters, such as P-glycoprotein, which can influence its cellular accumulation and distribution . Discodermide’s localization within cells is also affected by its binding to microtubules, which can direct it to specific cellular compartments and organelles . Understanding the transport and distribution of Discodermide is essential for optimizing its therapeutic efficacy and minimizing potential side effects .

Subcellular Localization

The subcellular localization of Discodermide plays a significant role in its activity and function. Discodermide is primarily localized to the cytoplasm, where it binds to microtubules and exerts its cytotoxic effects . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, Discodermide’s interaction with tubulin directs it to the microtubule network, where it stabilizes microtubules and disrupts cellular processes . Understanding the subcellular localization of Discodermide is crucial for elucidating its mechanism of action and optimizing its therapeutic applications .

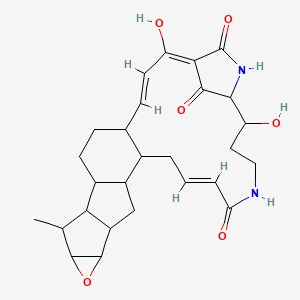

Eigenschaften

IUPAC Name |

(1Z,3E,19E)-2,25-dihydroxy-10-methyl-12-oxa-22,27-diazahexacyclo[24.2.1.05,17.08,16.09,14.011,13]nonacosa-1,3,19-triene-21,28,29-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O6/c1-12-21-15-7-5-13-6-8-18(30)22-24(33)23(29-27(22)34)19(31)9-10-28-20(32)4-2-3-14(13)16(15)11-17(21)26-25(12)35-26/h2,4,6,8,12-17,19,21,23,25-26,30-31H,3,5,7,9-11H2,1H3,(H,28,32)(H,29,34)/b4-2+,8-6+,22-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGYABSXIBFKHP-HJOPEIERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C3CCC4C=CC(=C5C(=O)C(C(CCNC(=O)C=CCC4C3CC2C6C1O6)O)NC5=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C2C3CCC4/C=C/C(=C/5\C(=O)C(C(CCNC(=O)/C=C/CC4C3CC2C6C1O6)O)NC5=O)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

134458-00-7 | |

| Record name | Discodermide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134458007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

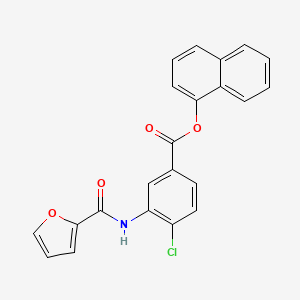

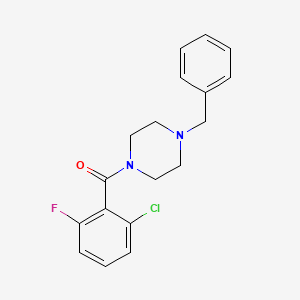

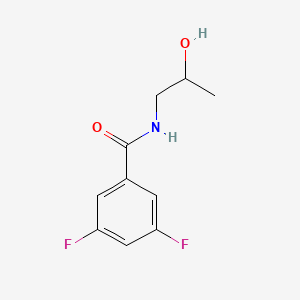

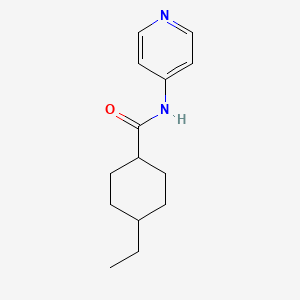

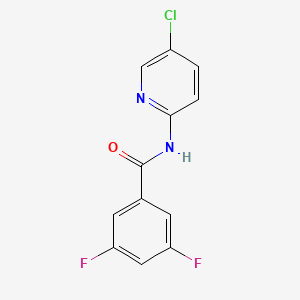

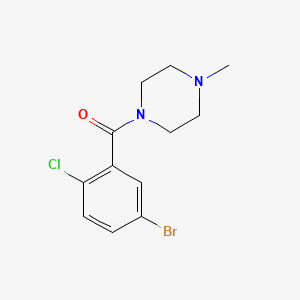

Feasible Synthetic Routes

Q & A

Q1: What is the core structural feature shared by Discodermide and Aburatubolactam A?

A1: Both Discodermide and Aburatubolactam A belong to a class of natural products called "tetramic acid-containing macrolactams". [] This means they both possess a large ring structure (macrolactam) incorporating a tetramic acid moiety.

Q2: The synthesis of Aburatubolactam A involved a novel approach to constructing the complex carbocyclic core. Could similar strategies be applied to synthesize Discodermide?

A2: Potentially, yes. The abstract on a synthetic approach to 5/5/6-polycyclic tetramate macrolactams [] suggests that similar synthetic strategies, particularly those involving ring-opening and ring-closing metathesis reactions, could be adapted for the synthesis of Discodermide. Given that Discodermide also possesses a complex polycyclic structure, exploring similar tandem metathesis reactions could be valuable in developing efficient synthetic routes.

Q3: What are the potential applications of understanding the structure-activity relationship (SAR) of Discodermide?

A3: Discodermide is known for its potent biological activity. Understanding how modifications to its structure affect its activity, potency, and selectivity [] is crucial for developing analogs with improved pharmacological properties. This knowledge can be applied to design new drug candidates with enhanced efficacy and reduced toxicity for various therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-2-chloro-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B1179991.png)

![3,5-difluoro-N-[1-(hydroxymethyl)propyl]benzamide](/img/structure/B1179994.png)

![N-benzyl-2-chloro-5-[(2-ethoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B1179997.png)

![N-[2-methyl-4-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]furan-2-carboxamide](/img/no-structure.png)